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Compound Name: ) _
iodophenyl)cyclopentanamine

Cat. No.: B597443

Introduction: Ipatasertib and the PI3BK/AKT Signaling
AXxis

Ipatasertib (also known as GDC-0068) is a potent and selective small molecule inhibitor of
protein kinase B (AKT), a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR
signaling pathway.[1][2] This pathway is a critical intracellular regulator of the cell cycle,
governing fundamental processes such as cell growth, proliferation, survival, and metabolism.
[3][4][5] Dysregulation and hyperactivation of the PISK/AKT pathway, often due to genetic
alterations in components like PIK3CA, PTEN, or AKT itself, are frequently observed in various

human cancers, including breast, prostate, and ovarian cancers.[1][4][6] Such alterations can
contribute to tumorigenesis and resistance to conventional therapies.[7]

Ipatasertib is being extensively investigated in clinical trials for its potential in treating various
solid tumors, often in combination with other therapeutic agents.[8][9][10] Its mechanism
involves binding to the ATP-binding pocket of AKT, which inhibits its kinase activity and blocks
downstream signaling, ultimately leading to reduced cancer cell proliferation and induction of
apoptosis.[6][7][11] The complex molecular architecture of Ipatasertib necessitates a
convergent synthesis strategy, relying on the efficient preparation of several key intermediates.
[12] This document provides detailed application notes and protocols for the synthesis of
representative core structures essential for the assembly of Ipatasertib, designed for
researchers and professionals in drug development and process chemistry.
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Mechanism of Action: Targeting a Key Oncogenic
Pathway

The PI3K/AKT/mTOR pathway is activated by various extracellular signals, such as growth
factors binding to receptor tyrosine kinases (RTKSs).[6][13] This activation leads to the
phosphorylation of PI3K, which then converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to
phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[6][14] PIP3 acts as
a docking site for proteins with pleckstrin-homology (PH) domains, including AKT and its
upstream activator PDK1.[13] At the membrane, AKT is phosphorylated by PDK1 and
MTORC2, leading to its full activation.[6][13] Activated AKT then phosphorylates a multitude of
downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins and
fostering proliferation by modulating cell cycle regulators.[4][13]

Ipatasertib’'s therapeutic action is derived from its direct inhibition of all three AKT isoforms. By
preventing the phosphorylation of downstream targets, Ipatasertib effectively shuts down this
pro-survival signaling cascade in cancer cells.
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Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of Ipatasertib.

General Synthetic Strategy
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The commercial manufacturing process for Ipatasertib is a convergent synthesis that involves
ten steps with eight isolated intermediates.[15] This strategy relies on the preparation of two
key chiral components which are coupled in a final three-stage process to assemble the
molecule.[16] This approach allows for efficient and stereocontrolled synthesis on a large scale.

_______________________________________________________

Convergent Coupling

Precursor (Cyclopentylpyrimidine Core)

\

I :

! 1

| I

e s Oxidation ' Intermediate A |
Py ! "| (5-Chloro-2-nitropyridine) |

' |

| 1

Asymmetric ! !

Chiral Starting Synthesis | Intermediate B . i
- - : ; . o Ipatasertib 1
Materials ! (Chiral B2-Amino Acid Derivative) |

! i

| I

Multi-step | |

. I

Cyclopentane Synthe51s ! Intermediate C :
! 1

l )

_______________________________________________________

Click to download full resolution via product page

Figure 2: High-level convergent synthesis workflow for Ipatasertib.

Experimental Protocols: Synthesis of Key
Intermediates

This section details the synthesis of crucial intermediates, providing step-by-step protocols
grounded in established chemical literature.

Intermediate A: 5-Chloro-2-nitropyridine

5-Chloro-2-nitropyridine is a vital building block in medicinal and agricultural chemistry, serving
as a precursor for introducing the substituted pyridine moiety in Ipatasertib.[17][18] The most
common and effective synthesis route involves the direct oxidation of 2-amino-5-chloropyridine.
[17][19] This reaction utilizes a powerful oxidizing mixture, often Caro's acid, generated in situ
from hydrogen peroxide and concentrated sulfuric acid.
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Causality and Field Insights: The use of concentrated sulfuric acid not only catalyzes the
formation of the peroxymonosulfuric acid (Caro's acid) but also protonates the pyridine
nitrogen, deactivating the ring towards electrophilic attack and preventing unwanted side
reactions. The amino group, however, is susceptible to oxidation to a nitro group. The reaction
is performed at low temperatures initially to control the highly exothermic mixing of peroxide
and acid, then allowed to proceed at room temperature for an extended period to ensure
complete conversion. The product precipitates upon pouring the reaction mixture into ice water,
which facilitates its isolation.

Protocol 4.1.1: Oxidation of 2-Amino-5-chloropyridine

Reagent/Materi .
| Mol. Wt. Quantity Moles Role
a
2-Amino-5- ) .
o 128.56 509 38.9 mmol Starting Material
chloropyridine
Conc. Sulfuric
) 98.08 70 mL - Solvent/Catalyst
Acid (98%)
Hydrogen
Peroxide (30% 34.01 25 mL - Oxidizing Agent
aq.)
Quenching/Preci
Ice Water 18.02 ~500 mL - o
pitation
Recrystallization
Ethanol 46.07 As needed -

Solvent

Step-by-Step Methodology:

o Safety First: This procedure involves strong acids and oxidizers. Perform all steps in a
certified chemical fume hood while wearing appropriate personal protective equipment
(PPE), including safety glasses, a lab coat, and acid-resistant gloves.

o Prepare Oxidizing Mixture: In a three-necked round-bottom flask equipped with a magnetic
stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C using an ice-
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salt bath.

e Slowly add 25 mL of 30% hydrogen peroxide dropwise to the cold, stirring sulfuric acid.
Maintain the internal temperature at or below 10 °C throughout the addition.

o Prepare Substrate Solution: In a separate beaker, dissolve 5.0 g (38.9 mmol) of 2-amino-5-
chloropyridine in 20 mL of concentrated sulfuric acid. This may require gentle warming but
must be cooled back to room temperature before proceeding.

o Reaction: Add the 2-amino-5-chloropyridine solution dropwise to the oxidizing mixture at O
°C.

o Once the addition is complete, remove the ice bath and allow the mixture to stir at ambient
room temperature for 20-48 hours.[19] Monitor the reaction progress using Thin Layer
Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

e Work-up and Isolation: Carefully and slowly pour the reaction mixture into a large beaker
containing approximately 500 g of crushed ice with vigorous stirring. A solid precipitate will
form.

» Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold
water until the filtrate is neutral (pH ~7).

 Purification: Recrystallize the crude solid from ethanol to yield 5-chloro-2-nitropyridine as
colorless or pale-yellow crystals.[19] A typical yield is around 70-75%.

Intermediate B: (S)-2-(4-chlorophenyl)-N-(2-
hydroxyethyl)glycinamide (Representative Chiral Amine)

The synthesis of Ipatasertib involves a chiral f2-amino acid component.[16] While the exact
intermediate is proprietary, we can illustrate the principles with the synthesis of a related chiral
building block. This protocol describes the formation of a chiral amide, a common step in
constructing complex drug molecules. It involves the coupling of a chiral amino acid with an
amino alcohol, often mediated by a peptide coupling agent.

Causality and Field Insights: The choice of a coupling agent like Dicyclohexylcarbodiimide
(DCCQC) is crucial for activating the carboxylic acid to form a reactive intermediate that readily
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couples with the amine. The reaction is typically run in an aprotic solvent like Dichloromethane
(DCM) or Chloroform to prevent hydrolysis of the activated intermediate. The formation of
dicyclohexylurea (DCU) as a byproduct, which is insoluble in most organic solvents, provides a
driving force for the reaction and simplifies purification as it can be removed by filtration.

Protocol 4.2.1: Amide Coupling

Reagent/Materi .
| Mol. Wt. Quantity Moles Role
a
(S)-2-amino-2-(4-
chlorophenyl)ace  185.61 5.0g 26.9 mmol Starting Material
tic acid
) Amine
Ethanolamine 61.08 181¢g 29.6 mmol
Component

Dicyclohexylcarb )

o 206.33 5.82¢ 28.2 mmol Coupling Agent
odiimide (DCC)
Chloroform

119.38 150 mL - Solvent

(CHCIs)
1 M HCI (aq.) 36.46 As needed - Aqueous Wash
Sat. NaHCOs
(aq) 84.01 As needed - Aqueous Wash
aqg.

Step-by-Step Methodology:

o Setup: To a stirred solution of (S)-2-amino-2-(4-chlorophenyl)acetic acid (5.0 g, 26.9 mmol)
and ethanolamine (1.81 g, 29.6 mmol) in 100 mL of chloroform at 0 °C, add a solution of
DCC (5.82 g, 28.2 mmol) in 50 mL of chloroform dropwise.

o Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. A
white precipitate (dicyclohexylurea, DCU) will form.

« Filtration: Remove the DCU precipitate by vacuum filtration and wash the solid with a small
amount of fresh chloroform.
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o Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with
1 M HCI (2 x 50 mL), saturated NaHCOs solution (2 x 50 mL), and brine (1 x 50 mL).

« |solation: Dry the organic layer over anhydrous sodium sulfate (NazSOa), filter, and
concentrate the solvent under reduced pressure to obtain the crude product.

 Purification: The crude amide can be purified by silica gel column chromatography or
recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure
product.

Conclusion

The synthesis of Ipatasertib is a testament to modern process chemistry, employing a
convergent strategy that maximizes efficiency and stereochemical control. The protocols
outlined in this document for the preparation of key intermediates—a substituted nitropyridine
and a representative chiral amide—nhighlight fundamental and scalable reactions that are
cornerstones of pharmaceutical synthesis. Mastery of these synthetic steps, including
oxidation, and amide coupling, is essential for researchers and developers working on complex
targeted therapies like AKT inhibitors. Adherence to safety protocols and an understanding of
the underlying reaction mechanisms are paramount for the successful and reproducible
synthesis of these critical drug intermediates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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